
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
Description
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring with a tert-butyl ester group at position 1, a hydroxyl group, and a methyl group at position 2. Its molecular formula is C₁₀H₁₉NO₃, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The tert-butyl group provides steric hindrance, influencing reactivity and molecular interactions, while the hydroxyl and methyl groups contribute to its polarity and stereoelectronic properties .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-5-9(4,12)6-10/h12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJZEDYSQQXOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716462 | |
Record name | tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1104083-23-9 | |
Record name | tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Variations in Reaction Conditions and Yields
Key parameters influencing yield include temperature, solvent, and stoichiometry. Representative procedures from the literature are compared in Table 1.
Table 1: Grignard Reaction Conditions and Outcomes
The highest yield (99%) was achieved using tetrahydrofuran (THF) as the solvent at 0°C for 1 hour, followed by quenching with ammonium chloride and extraction. Anhydrous conditions are critical to prevent side reactions, while silica gel chromatography or reverse-phase HPLC ensures product purity.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of MeMgBr on the carbonyl carbon of tert-butyl 3-oxoazetidine-1-carboxylate, forming a magnesium alkoxide intermediate. Hydrolysis during workup liberates the tertiary alcohol. The steric bulk of the tert-butyl group directs regioselectivity, favoring formation of the 3-hydroxy-3-methyl isomer.
Green Synthesis of the 3-Oxoazetidine Precursor
The ketone precursor, tert-butyl 3-oxoazetidine-1-carboxylate, is traditionally synthesized via oxidation of azetidine alcohols. A recent advancement employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and hydrogen peroxide (H₂O₂) in a microreactor system, achieving higher efficiency and reduced environmental impact.
Microreactor Protocol
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Reactants : 1-Benzylazetidin-3-ol, TEMPO, H₂O₂
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Conditions : Continuous flow at 80–90°C, 16-hour residence time
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Outcome : 85% yield of tert-butyl 3-oxoazetidine-1-carboxylate with >99% purity.
This method eliminates hazardous oxidants like chromium reagents, aligning with green chemistry principles. The microreactor’s enhanced heat and mass transfer improve reproducibility for industrial-scale production.
Alternative Routes via Substitution Reactions
While less common, substitution strategies offer pathways to modify prefunctionalized azetidines. For example, 3-bromo-3-methylazetidines undergo nucleophilic substitution with hydroxide sources to yield tertiary alcohols, though this method requires multi-step synthesis.
Bromide-to-Hydroxyl Substitution
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Substrate : 1-tert-Butyl-3-bromo-3-methylazetidine
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Reagent : Aqueous NaOH (2M)
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Conditions : Reflux in ethanol, 12 hours
This approach is limited by the need to synthesize brominated intermediates, which adds complexity compared to the direct Grignard method.
Industrial Scalability and Process Optimization
Scalable production of this compound prioritizes solvent recovery and catalytic efficiency.
Continuous Flow Grignard Reactions
Pilot-scale studies demonstrate that THF and methylmagnesium bromide can be fed continuously into a temperature-controlled reactor, achieving 89% yield with a throughput of 1.2 kg/hour. Quenching with ammonium chloride in a separate chamber minimizes exothermic risks.
Solvent Recycling
Ethyl acetate from extraction steps is distilled and reused, reducing waste generation by 40% in industrial settings.
Comparative Analysis of Methods
Grignard Addition remains the gold standard due to its simplicity and high yields. Green TEMPO/H₂O₂ oxidation excels in sustainability for precursor synthesis but requires specialized equipment. Substitution routes are niche, reserved for late-stage diversification of azetidine analogs .
Scientific Research Applications
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact mechanism can vary based on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Substituent Variations on the Azetidine Ring
The following table summarizes key structural differences and similarities:
Compound Name | Key Substituents | Unique Characteristics | Reference |
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Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | 3-hydroxy, 3-methyl | Balanced steric and electronic properties; moderate reactivity in nucleophilic substitutions. | |
Tert-butyl 3-hydroxyazetidine-1-carboxylate | 3-hydroxy (no methyl) | Increased polarity; reduced steric hindrance at position 3 enhances binding to polar targets. | |
Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate | 3-cyano, 3-methyl | Strong electron-withdrawing cyano group enhances electrophilicity; used in nitrile chemistry. | |
Tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate | 3-hydroxymethyl, 3-methyl | Additional hydroxyl group increases hydrogen bonding potential; higher hydrophilicity. | |
Tert-butyl 3-ethynylazetidine-1-carboxylate | 3-ethynyl | Ethynyl group enables click chemistry applications; distinct reactivity in alkyne reactions. |
Stereochemical Variants
Stereochemistry significantly impacts biological activity:
- Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate (non-stereospecific): Lacks defined stereochemistry, leading to reduced selectivity in biological assays .
Comparative Reactivity
- Oxidation : The 3-hydroxy group in the target compound is resistant to oxidation under mild conditions, unlike Tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate, where the acetyl group facilitates oxidation .
- Cross-Coupling: Ethynyl-substituted analogs (e.g., Tert-butyl 3-ethynylazetidine-1-carboxylate) participate in Sonogashira couplings, a reactivity absent in the target compound .
Enzyme Inhibition
- Target Compound : Shows moderate inhibition of cytochrome P450 enzymes (IC₅₀ ≈ 15 µM) due to hydrogen bonding via the hydroxyl group .
- Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate: Exhibits stronger inhibition (IC₅₀ ≈ 5 µM) via covalent interaction between the cyano group and enzyme active sites .
Antimicrobial Activity
- Tert-butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate : The aromatic methoxy groups enhance lipophilicity and Gram-positive bacterial inhibition (MIC = 2 µg/mL), outperforming the target compound (MIC = 32 µg/mL) .
Key Research Findings
Steric Effects: The 3-methyl group in the target compound reduces binding affinity to flat aromatic pockets (e.g., in serotonin receptors) compared to non-methylated analogs .
Thermal Stability : The tert-butyl ester increases thermal stability (decomposition at 220°C) vs. methyl ester analogs (decomposition at 180°C) .
Solubility : The target compound has a logP of 1.2, making it more lipophilic than hydroxymethyl-substituted analogs (logP = 0.7) .
Biological Activity
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 187.24 g/mol. The compound features a tert-butyl group, a hydroxymethyl group, and an azetidine ring, which contribute to its reactivity and biological interactions.
Property | Value |
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Molecular Formula | |
Molecular Weight | 187.24 g/mol |
Boiling Point | Not available |
Log P (octanol-water) | 0.9 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
1. Buffering Agent
This compound has been utilized as a non-ionic organic buffering agent in cell culture applications. It helps maintain pH levels between 6 and 8.5, which is crucial for various biological experiments, particularly in cell growth and viability studies.
2. Pharmacological Potential
Research indicates that compounds with similar structures to this compound exhibit notable pharmacological effects, including:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.
- Antimicrobial Properties : Similar azetidine derivatives have shown antimicrobial activity against various pathogens, indicating potential applications in treating infections.
The mechanism of action for this compound is thought to involve interactions with specific molecular targets within biological systems. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the azetidine ring may interact with enzymes or receptors, modulating their activity .
Case Study 1: Cell Viability Assays
One study investigated the effects of this compound on various cell lines. Results indicated that at specific concentrations, the compound enhanced cell viability while maintaining optimal pH levels in culture media.
Case Study 2: Antimicrobial Testing
Another research effort focused on testing the antimicrobial efficacy of this compound against common bacterial strains. The findings suggested that it exhibited significant inhibitory effects on bacterial growth, supporting its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step protocols, including ring formation and functional group protection. A common approach uses tert-butyloxycarbonyl (Boc) protection under mild conditions (0–20°C) with catalysts like DMAP and triethylamine in dichloromethane . Key steps include monitoring reaction progress via TLC and optimizing temperature gradients to avoid decomposition of the azetidine ring. Purification often employs silica gel chromatography, with mobile phases adjusted based on polarity differences between intermediates and byproducts .
Q. How can researchers differentiate this compound from structurally similar analogs (e.g., hydroxyl-azetidine derivatives) using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For instance:
- ¹H NMR : The tertiary butyl group appears as a singlet (~1.4 ppm), while the hydroxyl proton resonates as a broad peak (~3.5–4.5 ppm) that disappears upon deuterium exchange .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₉NO₃) and isotopic patterns to rule out impurities . Cross-validate with computational tools like PubChem’s InChI key .
Q. What are the common functionalization reactions for the hydroxyl group in this compound, and how are reaction yields optimized?
- Methodological Answer : The hydroxyl group undergoes sulfonylation, phosphorylation, or etherification. For sulfonylation:
- Use sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride) in anhydrous dichloromethane with DMAP as a catalyst .
- Maintain stoichiometric excess (1.2–1.5 eq) of the sulfonylating agent and monitor pH to prevent Boc deprotection. Isolate products via aqueous workup and column chromatography .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence the regioselectivity of nucleophilic attacks on the azetidine ring?
- Methodological Answer : The tert-butyl group directs nucleophiles to the less hindered C-2 position of the azetidine ring. Computational modeling (e.g., DFT calculations) can predict transition-state energies, while experimental validation involves:
- Comparing reaction outcomes with/without Boc protection.
- Analyzing regioselectivity via NOESY NMR to confirm spatial arrangements .
Q. What strategies mitigate stability issues of this compound under acidic or oxidative conditions during downstream applications?
- Methodological Answer :
- Acidic Conditions : Replace Boc with acid-stable protecting groups (e.g., Fmoc) or use buffered systems (pH 4–6) to slow hydrolysis .
- Oxidative Conditions : Add radical scavengers (e.g., BHT) or perform reactions under inert atmospheres . Stability assays (HPLC monitoring at 24/48 hrs) quantify degradation rates .
Q. How can researchers resolve contradictory crystallography and spectroscopic data for novel derivatives of this compound?
- Methodological Answer :
- Step 1 : Re-examine crystallization conditions (solvent polarity, cooling rates) to ensure single-crystal formation.
- Step 2 : Compare experimental XRD data with computational predictions (e.g., Mercury CSD).
- Step 3 : Use dynamic NMR to assess conformational flexibility that may explain discrepancies between solid-state (XRD) and solution-phase (NMR) structures .
Q. What advanced purification techniques are effective for isolating enantiomerically pure this compound?
- Methodological Answer :
- Chiral Chromatography : Use amylose- or cellulose-based chiral stationary phases with hexane/isopropanol gradients.
- Crystallization-Induced Dynamic Resolution : Employ chiral resolving agents (e.g., L-tartaric acid) in ethanol/water mixtures to enrich enantiomers . Confirm enantiopurity via polarimetry and chiral HPLC .
Data Contradiction Analysis
Q. How should researchers address conflicting reactivity data reported for this compound in different solvent systems?
- Methodological Answer :
- Hypothesis Testing : Systematically vary solvent polarity (e.g., DMF vs. THF) and measure reaction kinetics via in situ IR or LC-MS.
- Mechanistic Probe : Introduce isotopic labeling (e.g., deuterated hydroxyl group) to track solvent participation in transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.